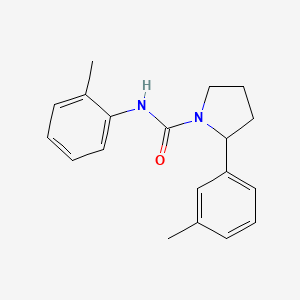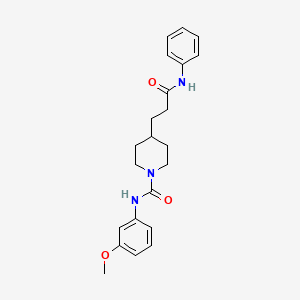
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone (HMMP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMMP is a derivative of the opioid analgesic fentanyl, which is widely used for pain management. However, HMMP has unique properties that make it a promising candidate for various biomedical applications.
科学的研究の応用
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic properties and has been shown to be effective in treating neuropathic pain in animal models. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
作用機序
The mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is not fully understood, but it is believed to act through the mu-opioid receptor. 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to bind to the mu-opioid receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to analgesia.
Biochemical and Physiological Effects
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been shown to produce potent analgesia in animal models, with a duration of action that is longer than that of fentanyl. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has been found to produce less respiratory depression and constipation than fentanyl, which are common side effects of opioid analgesics.
実験室実験の利点と制限
3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is highly potent, which allows for the use of lower doses in experiments. Additionally, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone has a longer duration of action than fentanyl, which reduces the need for frequent dosing. However, 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone is also highly addictive and has the potential for abuse, which must be taken into consideration when using it in lab experiments.
将来の方向性
There are several future directions for research on 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is the development of new analogs of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone that exhibit improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone and its potential for use in the treatment of addiction. Finally, more studies are needed to investigate the safety and efficacy of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone in human subjects.
合成法
The synthesis of 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone involves the reaction of 3-methylbenzyl chloride with piperidine, followed by the reduction of the resulting N-benzylpiperidine with lithium aluminum hydride. The final step involves the oxidation of the resulting N-benzyl-3-hydroxypiperidine with manganese dioxide to obtain 3-hydroxy-1-(3-methylbenzyl)-3-(1-piperidinylmethyl)-2-piperidinone.
特性
IUPAC Name |
3-hydroxy-1-[(3-methylphenyl)methyl]-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-16-7-5-8-17(13-16)14-21-12-6-9-19(23,18(21)22)15-20-10-3-2-4-11-20/h5,7-8,13,23H,2-4,6,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKYZYAZOJRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-methoxy-4-(methylthio)benzoyl]morpholine](/img/structure/B6007685.png)
![4-[2-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6007687.png)
![N-benzyl-1-cyclopropyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6007692.png)
![methyl 2-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6007696.png)

![N-[(4-methoxybenzyl)oxy]guanidine sulfate](/img/structure/B6007708.png)
![cyclopentyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6007709.png)
![diethyl {amino[2-(3-ethoxy-1-methyl-3-oxopropylidene)hydrazino]methylene}malonate](/img/structure/B6007715.png)
![methyl {2-[4-(2-fluorophenyl)-1-piperazinyl]-6-oxo-1,6-dihydro-4-pyrimidinyl}acetate](/img/structure/B6007716.png)
![2-{4-[2-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6007742.png)

![{2-[(4-{[(4-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6007757.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6007781.png)
![N-(3'-methyl-3-biphenylyl)-1-[3-(methylthio)propanoyl]-3-piperidinecarboxamide](/img/structure/B6007784.png)